molecular formula C11H13ClN2O2 B3395865 D-Tryptophan hydrochloride CAS No. 36760-44-8

D-Tryptophan hydrochloride

Cat. No. B3395865
CAS RN: 36760-44-8
M. Wt: 240.68 g/mol
InChI Key: GTVXHTBGOYJORD-SBSPUUFOSA-N
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Description

D-Tryptophan hydrochloride is a natural amino acid that is commonly found in proteins. It is an essential amino acid, which means that it cannot be synthesized by the human body and must be obtained through the diet. D-Tryptophan hydrochloride has been the subject of extensive scientific research, and its applications in various fields have been explored.

Mechanism Of Action

D-Tryptophan hydrochloride is converted to serotonin in the brain, which is a neurotransmitter that regulates mood, appetite, and sleep. Serotonin is also involved in the regulation of pain, body temperature, and blood pressure. D-Tryptophan hydrochloride also plays a role in the synthesis of melatonin, which is a hormone that regulates the sleep-wake cycle.

Biochemical And Physiological Effects

D-Tryptophan hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and melatonin in the brain, which can improve mood, reduce anxiety, and promote sleep. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

D-Tryptophan hydrochloride has several advantages for lab experiments. It is a natural amino acid that is readily available and easy to obtain. It is also relatively inexpensive compared to other amino acids. However, there are some limitations to its use in lab experiments. It is sensitive to heat and can be easily degraded, which can affect the accuracy of the results.

Future Directions

There are several areas of research that could be explored in relation to D-Tryptophan hydrochloride. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the development of functional foods and nutraceuticals. Additionally, further research could be conducted to explore the potential applications of D-Tryptophan hydrochloride in the field of sports nutrition.

Scientific Research Applications

D-Tryptophan hydrochloride has been extensively studied for its potential applications in various fields. It has been used in the production of pharmaceuticals, nutraceuticals, and functional foods. It has also been studied for its potential use in the treatment of various diseases, including depression, anxiety, and insomnia.

properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVXHTBGOYJORD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36760-44-8
Details Compound: D-Tryptophan, hydrochloride (1:1)
Record name D-Tryptophan, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36760-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophan hydrochloride

CAS RN

97486-01-6, 36760-44-8
Record name D-Tryptophan, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97486-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tryptophan hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Tryptophan, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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